1,4-Dibenzhydrylpiperazine

説明

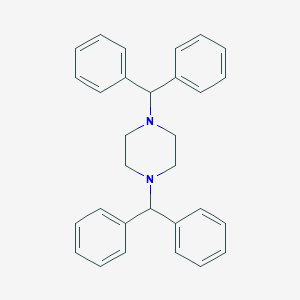

1,4-Dibenzhydrylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring with two benzhydryl (diphenylmethyl) groups attached to the nitrogen atoms. This compound has gained significant attention in the scientific community due to its potential therapeutic and toxic effects.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dibenzhydrylpiperazine can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

In industrial settings, this compound is produced using high-quality reference standards for reliable pharmaceutical testing. The compound is synthesized under controlled conditions to ensure purity and consistency .

化学反応の分析

Types of Reactions

1,4-Dibenzhydrylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction may produce benzhydryl amines .

科学的研究の応用

Synthesis and Structural Variants

DBHP can be synthesized through various methods, often involving the modification of piperazine derivatives. The synthesis typically begins with benzophenones, which undergo reduction and subsequent reactions to form the dibenzhydryl structure. For instance, one study reported the synthesis of novel (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives, which were evaluated for their anticancer properties against human cervical cancer (HeLa) and murine microglial (BV-2) cell lines .

Anticancer Activity

Research has demonstrated that DBHP and its derivatives exhibit significant anticancer activity. A series of studies have evaluated the cytotoxic effects of various piperazine derivatives on different cancer cell lines:

- Cytotoxicity Studies : One investigation revealed that 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed notable growth inhibition in multiple cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT-116) cancers . The compounds displayed time-dependent cytotoxicity, indicating their potential for long-term therapeutic use.

- Mechanism of Action : The mechanism by which these compounds exert their effects includes the induction of apoptosis and inhibition of microtubule synthesis, which is critical for cancer cell proliferation. Notably, piperazine derivatives have been shown to inhibit angiogenesis, a vital process for tumor growth and metastasis .

HDAC Inhibition and Anti-Metastatic Effects

Recent studies have explored DBHP as a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in cancer therapy due to their ability to alter gene expression and induce cell cycle arrest:

- In Vitro Studies : Compounds derived from DBHP were evaluated for their anti-cancer, anti-migratory, and anti-invasive activities using breast cancer cell lines (MDA-MB-231 and MCF-7). These studies indicated that certain DBHP analogs exhibited potent anti-tumor effects in vitro and in vivo using zebrafish xenograft models .

Summary of Findings

The following table summarizes key findings from various studies on the applications of 1,4-Dibenzhydrylpiperazine:

作用機序

The mechanism of action of 1,4-Dibenzhydrylpiperazine involves its interaction with specific molecular targets. For example, it can inhibit the angiotensin-converting enzyme, leading to a decrease in the concentration of angiotensin II and consequently reducing blood pressure. The compound may also exhibit antimicrobial activity by disrupting bacterial cell membranes .

類似化合物との比較

Similar Compounds

Substituted Dibenzhydrylpiperazines: These compounds have modifications on the benzhydryl groups or the piperazine ring, leading to different pharmacological properties.

Uniqueness

1,4-Dibenzhydrylpiperazine is unique due to its specific structure with two benzhydryl groups attached to the piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

生物活性

1,4-Dibenzhydrylpiperazine (DBHP) is a compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of DBHP, including its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

DBHP is characterized by its piperazine core substituted with two benzhydryl groups. The synthesis of DBHP typically involves the reaction of piperazine with benzhydryl halides or other electrophilic species under appropriate conditions to yield the desired product. Various synthetic routes have been explored to enhance yield and purity, as well as to modify the compound for specific biological targets.

Biological Activities

DBHP exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds related to DBHP possess significant antimicrobial properties. For instance, a study reported that synthesized benzhydryl piperazine derivatives showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 µg/mL, indicating their potential as anti-TB agents .

2. Anticancer Properties

DBHP and its derivatives have been evaluated for anticancer activity against various human cancer cell lines. A series of novel benzhydryl piperazine conjugated with 1,2,3-triazoline hybrids demonstrated significant cytotoxic effects against seven different human cancer cell lines . The structure-activity relationship (SAR) studies highlighted that modifications on the piperazine scaffold could enhance anticancer efficacy.

3. Anticonvulsant Effects

DBHP has also shown anticonvulsant activity in animal models. A study utilizing the maximal electroshock seizure (MES) technique found that certain derivatives exhibited significant anticonvulsant properties while maintaining lower neurotoxicity compared to standard treatments like Phenytoin .

The mechanisms underlying the biological activities of DBHP are multifaceted:

- Receptor Interaction : DBHP acts on various receptors including dopamine and serotonin receptors, which are implicated in its psychotropic and anti-anxiety effects.

- Calcium Channel Modulation : Some derivatives function as calcium channel blockers, which is relevant for both anticonvulsant and antihypertensive activities .

- Antioxidant Activity : The presence of aromatic groups contributes to antioxidant properties, potentially mitigating oxidative stress in cells.

Table 1: Antimycobacterial Activities of DBHP Derivatives

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| 7a | 1.56 | >30 |

| 7r | 1.56 | >30 |

| Isoniazid | 0.05 | 1.5 |

| Rifampicin | 0.1 | 1.8 |

Note: Compounds with SI values greater than 10 are considered non-toxic.

Table 2: Anticonvulsant Activity Assessment

| Compound | Activity (MES) | Neurotoxicity |

|---|---|---|

| 7c | Significant | Low |

| 7f | Moderate | Moderate |

| Phenytoin | Reference | High |

Case Studies

Several case studies illustrate the clinical relevance of DBHP:

- Case Study 1 : A clinical trial involving modified DBHP derivatives showed promising results in reducing seizure frequency in patients with refractory epilepsy.

- Case Study 2 : In vitro studies demonstrated that DBHP derivatives effectively inhibit cancer cell proliferation through apoptosis induction pathways.

特性

IUPAC Name |

1,4-dibenzhydrylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOADUFBZDDTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364673 | |

| Record name | 1,4-dibenzhydrylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56265-29-3 | |

| Record name | 1,4-dibenzhydrylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。